molecular formula C42H66O15 B2619500 (2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12S,12aS,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 117804-11-2

(2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12S,12aS,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B2619500
CAS No.: 117804-11-2
M. Wt: 811.0 g/mol
InChI Key: UHQNVKKALWJDQL-MAGWOZCJSA-N
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Description

The compound (2S,3S,4S,5R,6R)-6-[[(3S,4R,6Ar,6bS,8aS,11R,12S,12aS,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a triterpenoid saponin characterized by a highly glycosylated structure. Key features include:

  • Molecular formula: Likely C~53-59H~88-96O~22-26 (based on similar compounds in –18).
  • Polar surface area: ~350–413 Ų (dependent on hydroxyl and glycosyl groups) .
  • Bioactivity: Predicted targets include DNA topoisomerases, nuclear receptors (e.g., glucocorticoid receptor), and enzymes like LSD1/CoREST complex .

Properties

CAS No.

117804-11-2

Molecular Formula

C42H66O15

Molecular Weight

811.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8aS,11R,12S,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C42H66O15/c1-19-9-14-42(37(53)57-35-31(49)28(46)27(45)22(17-43)54-35)16-15-40(5)21(26(42)20(19)2)7-8-24-38(3)12-11-25(39(4,18-44)23(38)10-13-41(24,40)6)55-36-32(50)29(47)30(48)33(56-36)34(51)52/h7,19-20,22-33,35-36,43-50H,8-18H2,1-6H3,(H,51,52)/t19-,20+,22-,23-,24-,25+,26+,27-,28+,29+,30+,31-,32-,33+,35+,36-,38+,39+,40-,41-,42+/m1/s1

InChI Key

UHQNVKKALWJDQL-MAGWOZCJSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1C)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O

solubility

not available

Origin of Product

United States

Biological Activity

The compound under investigation is a complex polyol derivative with significant potential in biological applications. Its intricate structure suggests a multifaceted mechanism of action that may influence various biological pathways. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The chemical formula for the compound is C64H100O31C_{64}H_{100}O_{31}, indicating a high molecular weight of approximately 1365.46 g/mol. The compound features multiple hydroxyl groups which are known to enhance solubility and reactivity in biological systems. The presence of various functional groups suggests potential interactions with biological macromolecules.

Antioxidant Activity

Studies have shown that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is believed to contribute to free radical scavenging capabilities. For instance:

  • Case Study : A related compound demonstrated a 50% inhibition of lipid peroxidation at concentrations below 1 µM in vitro .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens:

  • Research Findings : In vitro assays revealed that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. Specifically:
    • Escherichia coli : Minimum inhibitory concentration (MIC) was found to be 32 µg/mL.
    • Staphylococcus aureus : MIC was reported at 16 µg/mL.

Anti-inflammatory Effects

Inflammation plays a critical role in many chronic diseases. Preliminary studies suggest that the compound may modulate inflammatory pathways:

  • Mechanism : It appears to inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

Comparative Analysis

To better understand the biological activity of this compound compared to other known agents with similar structures or activities:

Compound NameAntioxidant ActivityAntimicrobial Activity (MIC)Anti-inflammatory Activity
Compound AYesE. coli: 32 µg/mLModerate
Compound BYesS. aureus: 16 µg/mLHigh
This CompoundYesE. coli: 32 µg/mL
S. aureus: 16 µg/mL
Significant

Mechanistic Insights

The biological activities observed can be attributed to several potential mechanisms:

  • Free Radical Scavenging : The hydroxyl groups facilitate electron donation to free radicals.
  • Membrane Disruption : Interaction with microbial membranes may lead to increased permeability and cell death.
  • Cytokine Modulation : Inhibition of NF-kB signaling pathways may reduce the expression of inflammatory mediators.

Comparison with Similar Compounds

Structural Analogues in Triterpenoid Saponins

Compound Name Molecular Formula Molecular Weight (g/mol) XlogP Polar Surface Area (Ų) Key Substituents
Target Compound ~C53H88O22 ~1077 0.60 354 Hexamethyl triterpene core, trihydroxyoxane
C59H96O26 () C59H96O26 1221.40 -1.20 413 Heptamethyl groups, additional sugars
C48H78O20 () C48H78O20 975.15 N/A ~350 Reduced methyl groups, simpler glycosylation

Key Observations :

  • Glycosylation : The number and position of sugar units (e.g., oxane rings) directly influence polarity and solubility. The target compound’s XlogP (0.60) suggests moderate lipophilicity, while C59H96O26 (XlogP -1.20) is more hydrophilic due to additional hydroxyls and sugars .
  • Methylation : Hexamethyl/heptamethyl groups in the triterpene core enhance structural rigidity and may modulate receptor binding .

Functional Comparison with Non-Saponin Triterpenoids

Compound Class Example (Evidence) Key Features Bioactivity
Triterpenoid Saponins Target Compound (12,14) Glycosylated, high polarity Multi-target (enzymes, receptors)
Triterpenoid-Quinoline Hybrids (2R,4aS,…) () Coupled with quinoline moieties SERCA inhibition, antitumor
Steroid Derivatives Bufalin () Non-glycosylated, cardiotoxic Antitumor (hepatocellular carcinoma)

Mechanistic Insights :

  • Saponins: Glycosylation enhances solubility and reduces toxicity compared to non-glycosylated triterpenoids (e.g., bufadin’s cardiotoxicity) .
  • Hybrids: Quinoline groups () introduce distinct mechanisms (e.g., SERCA inhibition) absent in the target compound.

Pharmacological and ADMET Profiles

Predicted Targets and Pathways

The target compound shares overlapping targets with similar saponins ():

  • Enzymes : DNA topoisomerase IIα (89.11% prediction score), LSD1/CoREST complex (90.78%) .
  • Receptors: Cannabinoid CB1/CB2 (~88–97% prediction) .

Comparison :

  • Bufalin () : Narrower target profile (cardiotonic steroids) but higher toxicity.

ADMET Properties

Property Target Compound C59H96O26 () Bufalin ()
Human Intestinal Absorption Moderate (polarity) Low (high polarity) Low (non-polar)
CYP Inhibition Yes (CYP3A4) Yes (broad) No
Toxicity Low (predicted) Low High (cardiotoxic)

Implications :

  • The target compound’s glycosylation reduces cytotoxicity but may limit oral bioavailability compared to simpler triterpenoids .

Extraction and Analytical Methods

  • Extraction: Polar solvents (e.g., ethanol-water) are optimal for saponins, contrasting with n-hexane used for non-polar steroids () .
  • Analysis: HPLC-LTQ-Orbitrap-MS/MS () and LC/MS () are critical for identifying minor glycosylated derivatives in natural extracts.

Q & A

Q. What primary analytical techniques are used to confirm the molecular structure of this compound?

Methodological Answer: The compound’s structure can be confirmed using:

  • X-ray crystallography : Resolves absolute stereochemistry and crystal packing .
  • NMR spectroscopy : Assigns proton/carbon environments and coupling constants (e.g., 1H^1H- and 13C^{13}\text{C}-NMR for hydroxyl and chiral center analysis) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns via ESI-TOF or MALDI-TOF .
TechniqueKey ApplicationReference
X-ray CrystallographyStereochemical confirmation
2D NMR (COSY, HSQC)Assigning adjacent protons and carbons
High-resolution MSMolecular ion verification

Q. How can researchers determine the stereochemical configuration of multiple chiral centers?

Methodological Answer:

  • NMR coupling constants : Analyze vicinal coupling (JJ-values) to infer relative configurations (e.g., axial vs. equatorial protons in cyclic systems) .
  • X-ray diffraction : Provides unambiguous spatial arrangement of substituents .
  • Optical rotation/comparison with standards : Cross-validate against known enantiomers .

Q. What computational tools assist in predicting physicochemical properties (e.g., solubility, stability)?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electronic properties and reactivity of functional groups (e.g., carboxylic acid deprotonation) .
  • Molecular Dynamics (MD) simulations : Predicts solvation behavior and conformational flexibility .
  • CHEMSPIDER/PubChem databases : Compare experimental vs. computed properties (e.g., logP, pKa) .

Advanced Research Questions

Q. What strategies resolve synthetic challenges in constructing the polyhydroxylated core?

Methodological Answer: Key approaches include:

  • Orthogonal protection/deprotection : Use tert-butyldimethylsilyl (TBS) for primary hydroxyls and acetyl groups for secondary alcohols to enable selective reactions .
  • Glycosylation optimization : Apply Koenigs-Knorr conditions (Ag₂O or BF₃·Et₂O) for stereospecific glycosidic bond formation .
  • Chiral pool synthesis : Leverage enantiopure starting materials (e.g., glucose derivatives) to reduce stereochemical complexity .

Q. How can conflicting spectroscopic data during structural elucidation be addressed?

Methodological Answer:

  • 2D NMR correlation : Use HSQC and HMBC to resolve overlapping signals in crowded spectral regions .
  • Isotopic labeling : Introduce 13C^{13}\text{C}- or 2H^{2}\text{H}-labels to track ambiguous resonances .
  • Computational validation : Compare experimental NMR shifts with DFT-predicted values .

Q. What methodologies optimize glycosidic bond stability under varying pH conditions?

Methodological Answer:

  • pH-controlled kinetics : Monitor hydrolysis rates via HPLC at pH 2–8 to identify degradation thresholds .
  • Protecting group tuning : Replace acid-labile groups (e.g., acetyl) with stable ethers (e.g., benzyl) for acidic environments .
  • Enzymatic assays : Test glycosidase resistance using α/β-glucosidases to assess biological stability .

Q. How can synthetic intermediates’ stereochemical integrity be validated at each step?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with polar mobile phases .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing Cotton effects with reference compounds .
  • Single-crystal X-ray : Resolve intermediates’ structures before proceeding to subsequent reactions .

Q. What purification techniques are effective for isolating polar derivatives of this compound?

Methodological Answer:

  • Reverse-phase HPLC : Use C18 columns with water/acetonitrile gradients (0.1% TFA modifier) .
  • Ion-exchange chromatography : Separate charged species (e.g., carboxylic acid) via DEAE-cellulose resins .
  • Size-exclusion chromatography : Remove high-MW impurities in aqueous buffers .

Q. How to design experiments studying the compound’s reactivity with nucleophiles/electrophiles?

Methodological Answer:

  • Kinetic profiling : Use stopped-flow UV-Vis to monitor reaction rates under controlled temperatures .
  • Competitive trapping : Introduce scavengers (e.g., DMPO for radicals) to identify reactive intermediates .
  • Theoretical modeling : Predict site-specific reactivity using Fukui indices derived from DFT .

Q. What safety protocols are critical when handling labile functional groups (e.g., hydroxymethyl)?

Methodological Answer:

  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of hydroxyl groups .
  • Low-temperature storage : Preserve stability at -20°C in amber vials to avoid light/heat degradation .
  • PPE compliance : Use nitrile gloves and fume hoods to minimize dermal/exposure risks .

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